molecular formula C15H13ClFN3O3 B3011957 N-(4-chloro-3-nitrophenyl)-2-[(4-fluorobenzyl)amino]acetamide CAS No. 882080-00-4

N-(4-chloro-3-nitrophenyl)-2-[(4-fluorobenzyl)amino]acetamide

Cat. No. B3011957
CAS RN: 882080-00-4
M. Wt: 337.74
InChI Key: ZBEOWQKXSNABAO-UHFFFAOYSA-N
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Description

The compound "N-(4-chloro-3-nitrophenyl)-2-[(4-fluorobenzyl)amino]acetamide" is a chemical of interest due to its potential applications in various fields, including environmental science and medicine. While the specific compound is not directly mentioned in the provided papers, related compounds have been studied for their environmental impact, synthesis, and antibacterial properties.

Synthesis Analysis

The synthesis of related compounds involves reactions that can be adapted for the synthesis of "this compound". For instance, the synthesis of new AB-type monomers for polybenzimidazoles from N-(4,5-dichloro-2-nitrophenyl)acetamide involves a nucleophilic aromatic substitution (S N Ar) reaction with 4-hydroxybenzoic acid . This method could potentially be modified to synthesize the compound of interest by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of "this compound" would likely exhibit characteristics similar to those of the related compounds mentioned in the papers. For example, the presence of nitro groups and halogens suggests that the compound would have significant electronic effects due to the electron-withdrawing nature of these groups, which could influence its reactivity and interactions .

Chemical Reactions Analysis

The chemical reactions involving "this compound" would be influenced by the functional groups present in the molecule. The nitro group, in particular, is known to undergo various chemical reactions, including reduction and nucleophilic substitution, which could be relevant for further functionalization of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of "this compound" can be inferred from the properties of similar compounds. For example, the presence of the nitro group and the acetamide moiety would likely contribute to the compound's solubility in polar solvents and its melting point. The fluorine atom could also affect the compound's lipophilicity, which is important for its potential biological activity .

Environmental and Biological Relevance

The environmental and biological relevance of "this compound" can be gleaned from studies on related compounds. For instance, the electrochemical sensing of 1-chloro-4-nitrobenzene and N-(4-hydroxyphenyl) acetamide indicates that similar compounds can pose significant environmental threats and may require monitoring . Additionally, the antibacterial activity of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide against K. pneumoniae suggests that the compound of interest could also have potential as an antibacterial agent, possibly in combination with other drugs .

Case Studies and Future Research

While no specific case studies were provided for "this compound", the research on related compounds provides a foundation for future studies. The combination of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide with antibacterial drugs against K. pneumoniae demonstrates the potential for using such compounds in clinical settings to combat drug-resistant infections . Further research could explore the synthesis, reactivity, and biological applications of the compound of interest, building on the findings from these related studies.

Scientific Research Applications

Synthesis and Material Science

  • Synthesis of Polybenzimidazoles : Begunov and Valyaeva (2015) explored the synthesis of new AB-type monomers for polybenzimidazoles, using compounds structurally related to N-(4-chloro-3-nitrophenyl)-2-[(4-fluorobenzyl)amino]acetamide. This research contributes to the development of novel materials with potential applications in various industries (Begunov & Valyaeva, 2015).

Molecular Structure and Analysis

  • Hydrogen Bond Studies : Romero and Margarita (2008) studied hydrogen bonds in substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides, which are structurally similar to the compound . Their findings, particularly on intra- and intermolecular hydrogen bonds, offer insights into the behavior of these compounds in solution and their molecular structures (Romero & Margarita, 2008).

Pharmaceutical Synthesis and Analysis

  • Improved Synthesis of Retigabine : Wang We (2014) reported an improved synthesis process for retigabine, a drug used in the treatment of epilepsy, starting from compounds structurally related to this compound. This research contributes to the pharmaceutical industry by improving the efficiency of drug synthesis (Wang We, 2014).

properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)-2-[(4-fluorophenyl)methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFN3O3/c16-13-6-5-12(7-14(13)20(22)23)19-15(21)9-18-8-10-1-3-11(17)4-2-10/h1-7,18H,8-9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBEOWQKXSNABAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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